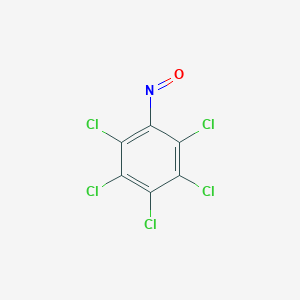

Pentachloronitrosobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pentachloronitrosobenzene, also known as this compound, is a useful research compound. Its molecular formula is C6Cl5NO and its molecular weight is 279.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Chlorobenzenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Agricultural Applications

Fungicide Use

PCNB is predominantly employed as a soil fungicide and seed treatment agent. Its primary mechanism involves inhibiting cell mitosis in fungal pathogens, thus preventing spore formation and disease spread. The following crops are commonly treated with PCNB:

- Field Crops : Barley, corn, cotton, oats, rice, and wheat.

- Vegetables : Brussels sprouts and other leafy greens.

- Ornamental Plants : Used for landscape maintenance in professional settings.

PCNB's effectiveness in controlling diseases such as blight and smut has made it a staple in agricultural practices. It is particularly valued for its long-lasting effects and low application costs .

Detection Methods

Rapid Detection Techniques

Recent advancements have led to the development of sensitive detection methods for PCNB in food matrices. One notable approach involves the use of molecularly imprinted polymers (MIPs) combined with surface-enhanced Raman spectroscopy (SERS). This method allows for rapid detection of PCNB at concentrations as low as 5 ng/mL. The MIPs are designed to specifically recognize PCNB, facilitating its identification even in complex food samples .

| Detection Method | Sensitivity | Application |

|---|---|---|

| SERS-MIPs | 5 ng/mL | Food safety testing |

This innovative detection method not only enhances sensitivity but also provides a cost-effective solution for monitoring pesticide residues in agricultural products .

Biodegradation Studies

Microbial Degradation

Research has identified specific bacterial strains capable of degrading PCNB, thus offering potential bioremediation solutions for contaminated environments. For instance, the strain Alcaligenes xylosoxidans has been shown to utilize PCNB as its sole carbon source at concentrations up to 100 ppm. This discovery is crucial for developing strategies to mitigate the environmental impact of PCNB residues in agricultural soils .

Health and Environmental Impact

Toxicological Assessments

While PCNB is effective as a fungicide, its safety profile is under scrutiny due to potential health risks associated with exposure. Studies indicate that PCNB can cause skin sensitization and conjunctivitis upon contact . Regulatory bodies are evaluating these risks to establish safe usage guidelines.

化学反応の分析

Degradation Pathways

PCNB degrades through biotic and abiotic mechanisms, producing multiple metabolites:

Microbial Reductive Dechlorination

Under fermentative/methanogenic conditions:

-

Primary transformation : PCNB → PCA (via nitro group reduction) .

-

Sequential dechlorination : PCA → Tetrachloroaniline (TeCA) → Trichloroaniline (TCA) → Dichloroaniline (DCA) .

Abiotic Transformations

-

Iron-mediated reduction : Fe(II) on goethite surfaces reduces PCNB to PCA with a half-life of 1.8 days in soil .

-

Hydrolysis : Forms pentachlorophenol (PCP) in aqueous environments .

Photodegradation

Limited data suggest PCNB undergoes photolysis with a half-life of 2.5–26.8 hours in water, producing undefined polychlorinated aromatic compounds .

Kinetic Parameters

Environmental and Regulatory Implications

-

Persistence : PCNB and metabolites (e.g., PCA, PCP) exceed thresholds for persistent organic pollutants .

-

Toxicity : Metabolites like PCA exhibit genotoxicity (chromosomal aberrations in CHO cells) .

-

Regulatory status : Classified as a possible human carcinogen (EPA Group C) with an oral cancer slope factor of 0.26 (mg/kg/day)−1 .

Critical Research Gaps

特性

CAS番号 |

13665-49-1 |

|---|---|

分子式 |

C6Cl5NO |

分子量 |

279.3 g/mol |

IUPAC名 |

1,2,3,4,5-pentachloro-6-nitrosobenzene |

InChI |

InChI=1S/C6Cl5NO/c7-1-2(8)4(10)6(12-13)5(11)3(1)9 |

InChIキー |

XDONTVVGRICUEF-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N=O |

正規SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N=O |

Key on ui other cas no. |

13665-49-1 |

同義語 |

pentachloronitrosobenzene |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。